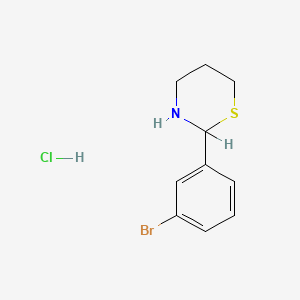
2',4'-Difluorophthalanilic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2’,4’-Difluorophthalanilic acid is an organic compound with the chemical formula C14H9F2NO3 It is a derivative of phthalanilic acid, where two fluorine atoms are substituted at the 2’ and 4’ positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’,4’-Difluorophthalanilic acid typically involves the fluorination of phthalanilic acid derivatives. One common method includes the reaction of 2,4-difluoronitrobenzene with diethyl malonate, followed by hydrolysis, acidification, and decarboxylation to yield the desired product . The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of 2’,4’-Difluorophthalanilic acid may involve similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness and efficiency, often using readily available raw materials and scalable reaction conditions. The use of continuous flow reactors and automated systems can further enhance the production process.
Chemical Reactions Analysis
Types of Reactions
2’,4’-Difluorophthalanilic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro groups to amines or other reduced forms.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with palladium catalyst or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
2’,4’-Difluorophthalanilic acid has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound can be used in biochemical assays and as a probe for studying enzyme activities.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2’,4’-Difluorophthalanilic acid involves its interaction with specific molecular targets. The fluorine atoms can enhance the compound’s binding affinity to enzymes or receptors, leading to altered biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2’,4’-Difluoromaleanilic acid: Another fluorinated derivative with similar properties but different reactivity.
3’-Chloro-4’-Fluorophthalanilic acid: A compound with a chlorine atom instead of one of the fluorine atoms, leading to different chemical behavior.
Uniqueness
2’,4’-Difluorophthalanilic acid is unique due to the specific positioning of the fluorine atoms, which can significantly influence its chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C14H9F2NO3 |
|---|---|
Molecular Weight |
277.22 g/mol |
IUPAC Name |
2-[(2,4-difluorophenyl)carbamoyl]benzoic acid |
InChI |
InChI=1S/C14H9F2NO3/c15-8-5-6-12(11(16)7-8)17-13(18)9-3-1-2-4-10(9)14(19)20/h1-7H,(H,17,18)(H,19,20) |
InChI Key |
MKUBCZLQLAVFKZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=C(C=C(C=C2)F)F)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


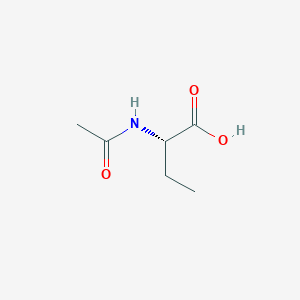
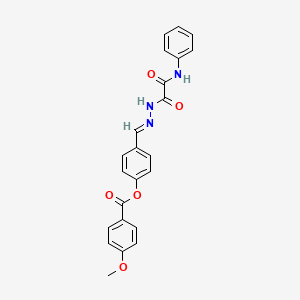
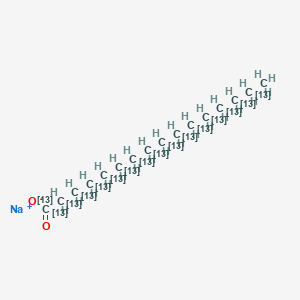
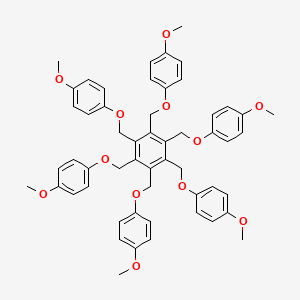
![2-[3-(Decahydro-2-naphthyl)propyl]-3-hydroxy-1,4-naphthoquinone](/img/structure/B11945051.png)
![2-Methoxy-6-{[(4-methylpyridin-2-yl)amino]methyl}phenol](/img/structure/B11945057.png)
![[2,2-Dichloro-3-(hydroxymethyl)cyclopropyl]methanol](/img/structure/B11945065.png)
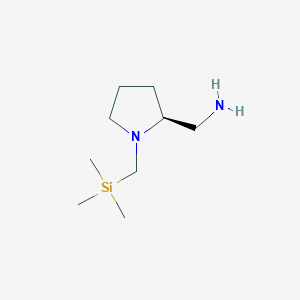


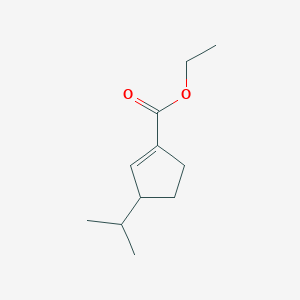
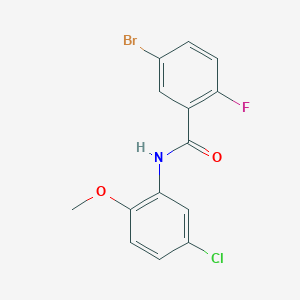
![2-[(Diphenylmethyl)carbamoyl]benzoic acid](/img/structure/B11945087.png)
